REACTION_CXSMILES
|
[H-].[Li].[Al].[Cl:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[CH:15][N+:16]([O-])=O)=[CH:7][CH:6]=1.[OH-].[Na+]>O1CCCC1.O>[NH2:16][CH2:15][CH:11]1[CH2:12][CH2:13][CH2:14][N:10]1[CH2:9][C:8]1[CH:7]=[CH:6][C:5]([Cl:4])=[CH:20][CH:19]=1 |f:4.5,^1:1|
|
Name
|
1-p-chlorobenzyl-2-nitromethylene-pyrrolidine
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2C(CCC2)=C[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated at the reflux temperature for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1N(CCC1)CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |